2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride
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Description
2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C11H21Cl2N5O and its molecular weight is 310.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Triazolopyridazines : Research by Peet (1984) explored the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, demonstrating the reactivity of secondary amines like pyrrolidine, piperidine, and morpholine with triazolopyridazines (Peet, 1984).
Antimicrobial Activities
- Antimicrobial Properties of Triazole Derivatives : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives exhibiting antimicrobial activities. This includes derivatives involving morpholine, highlighting the potential of such compounds in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Transformation and Structural Analysis
- Unusual Pyrolysis Products from Triazolines : Pocar et al. (1998) investigated the pyrolysis of 4-aryl-5-morpholino-v-triazolines, yielding morpholinopyrroles. This study provides insights into the chemical transformation possibilities of related compounds (Pocar, Trimarco, & Bombieri, 1998).
Applications in Organic Synthesis
- Synthesis of Schiff-base Complexes : Rezaeivala et al. (2020) reported the synthesis of morpholine-based Schiff-base complexes, analyzing their structure and anticancer activities. This suggests potential applications in medicinal chemistry (Rezaeivala, Ahmadi, Captain, Bayat, Saeidi-Rad, Şahin-Bölükbaşı, Yıldız, & Gable, 2020).
Catalytic Reactions
- Low-energy Pathway for Pauson-Khand Reactions : Balsells et al. (2000) explored the synthesis of dicobalt hexacarbonyl complexes of 1-(dialkylamino)-2-(trimethysilyl)acetylenes, derived from amines including morpholine, for Pauson-Khand reactions. This demonstrates the compound's role in facilitating low-energy chemical processes (Balsells, Vazquez, Moyano, Pericas, & Riera, 2000).
Properties
IUPAC Name |
2-[3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O.2ClH/c12-4-3-10-13-11(15-14-10)9-6-16-5-1-2-8(16)7-17-9;;/h8-9H,1-7,12H2,(H,13,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAHPJJACKCBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C3=NNC(=N3)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-82-2 |
Source
|
Record name | 2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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